
2-Ethyl-2-(pyridin-4-YL)butanenitrile
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Overview
Description
2-Ethyl-2-(pyridin-4-YL)butanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-ethyl-2-(pyridin-4-yl)butanenitrile, and how do reaction conditions influence yield?
A common approach involves nucleophilic substitution or cyanoalkylation reactions. For example, reacting 2-(pyridin-4-yl)acetonitrile with ethyl halides in the presence of a strong base (e.g., sodium tert-butoxide) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Key factors:
- Base strength : Strong bases like NaOtBu enhance deprotonation of the acetonitrile precursor.
- Solvent polarity : THF balances reactivity and solubility.
- Temperature : Lower temperatures minimize side reactions.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane). Yields range from 50–70%, depending on steric hindrance from the ethyl group .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the pyridine ring protons (δ 8.5–7.5 ppm) and nitrile carbon (δ ~120 ppm).
- Mass spectrometry (MS) : ESI-MS or GC-MS verifies the molecular ion peak (m/z ≈ 175 for C11H14N2).
- IR spectroscopy : A sharp peak at ~2240 cm−1 confirms the nitrile group .
Q. How does the pyridine ring influence the compound’s reactivity in nucleophilic additions?
The pyridine ring’s electron-withdrawing nature activates the adjacent nitrile group for nucleophilic attacks. For example:
- Grignard reactions : Ethylmagnesium bromide adds to the nitrile, forming imine intermediates.
- Reduction : LiAlH4 reduces the nitrile to an amine, but competing coordination with the pyridine nitrogen may require protective groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) provides precise bond lengths and angles. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Hydrogen bonding analysis : Identify C–H···N interactions between the pyridine ring and nitrile group (distance ~2.5–3.0 Å) using graph-set notation (e.g., R22(8)) .
- Twinning and disorder : Address crystallographic ambiguities with PLATON’s TWINABS or SQUEEZE for solvent masking .
Q. How can conflicting spectroscopic data (e.g., 13C^{13}C13C NMR shifts) be reconciled for derivatives of this compound?
Contradictions often arise from solvent effects or dynamic processes. Strategies:
- Variable-temperature NMR : Detect conformational changes (e.g., pyridine ring puckering) by analyzing coalescence temperatures.
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental chemical shifts to identify rotameric equilibria .
- Cross-validation : Use HSQC and HMBC to resolve ambiguous assignments .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with pyridine-nitrogen interactions (e.g., with histidine residues).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching : Monitor tryptophan residue perturbations upon ligand binding (λex = 280 nm) .
Q. Methodological Comparisons
Table 1: Advantages and limitations of synthesis routes
Method | Yield (%) | Purity (HPLC) | Key Challenges |
---|---|---|---|
Cyanoalkylation | 65 | >95% | Steric hindrance from ethyl |
Grignard addition | 50 | 90% | Competing side reactions |
Catalytic nitrilation | 70 | 98% | Catalyst cost and recycling |
Table 2: Crystallographic vs. spectroscopic structural validation
Technique | Resolution | Data Output | Limitations |
---|---|---|---|
SCXRD | <0.8 Å | Full 3D structure | Requires high-quality crystals |
1H-13C HSQC | N/A | Proton-carbon connectivity | Overlap in crowded regions |
DFT calculations | Theoretical | Electronic structure modeling | Computational cost |
Q. Safety and Handling
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, goggles) .
- Storage : Inert atmosphere (N2), desiccated at 4°C to prevent hydrolysis of the nitrile group .
Q. Research Applications
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethyl-2-pyridin-4-ylbutanenitrile |
InChI |
InChI=1S/C11H14N2/c1-3-11(4-2,9-12)10-5-7-13-8-6-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
NRGKKOOKWOBHMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)C1=CC=NC=C1 |
Origin of Product |
United States |
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